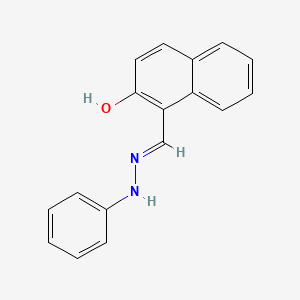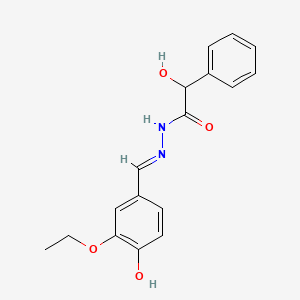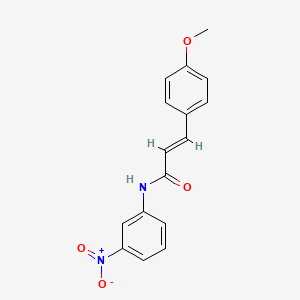![molecular formula C14H12Br2N4O3S B11696128 ({4-[(1E)-2-(3,5-dibromo-2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)aminocarb oxamidine CAS No. 106037-62-1](/img/structure/B11696128.png)
({4-[(1E)-2-(3,5-dibromo-2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)aminocarb oxamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “({4-[(1E)-2-(3,5-dibromo-2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)aminocarb oxamidine” is a complex organic molecule characterized by the presence of multiple functional groups, including bromine atoms, a hydroxyl group, a sulfonyl group, and an aminocarb oxamidine moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “({4-[(1E)-2-(3,5-dibromo-2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)aminocarb oxamidine” typically involves multi-step organic reactions. A possible synthetic route could include:
Bromination: Introduction of bromine atoms to the phenyl ring using bromine (Br2) in the presence of a catalyst such as iron (Fe).
Hydroxylation: Introduction of a hydroxyl group using a hydroxylating agent like hydrogen peroxide (H2O2) or a hydroxyl radical.
Azavinylation: Formation of the azavinyl group through a reaction with an appropriate azide and a vinyl compound.
Sulfonylation: Introduction of the sulfonyl group using sulfonyl chloride (SO2Cl2) in the presence of a base like pyridine.
Aminocarb oxamidine Formation: Reaction of the sulfonylated intermediate with an aminocarb oxamidine precursor under suitable conditions.
Industrial Production Methods
Industrial production of such complex organic molecules often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the azavinyl group, converting it to an amine or other reduced forms.
Substitution: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles for Substitution: Ammonia (NH3), thiols (R-SH).
Major Products
Oxidation Products: Quinones, hydroxyquinones.
Reduction Products: Amines, reduced azavinyl derivatives.
Substitution Products: Amino-substituted phenyl derivatives, thio-substituted phenyl derivatives.
科学研究应用
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology
Due to its potential biological activity, it may be studied for its effects on various biological systems, including enzyme inhibition and receptor binding.
Medicine
The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In material science, the compound may be used in the development of new polymers, coatings, or other advanced materials with specific properties.
作用机制
The mechanism of action of “({4-[(1E)-2-(3,5-dibromo-2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)aminocarb oxamidine” would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
相似化合物的比较
Similar Compounds
- ({4-[(1E)-2-(3,5-dichloro-2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)aminocarb oxamidine
- ({4-[(1E)-2-(3,5-difluoro-2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)aminocarb oxamidine
Uniqueness
The uniqueness of “({4-[(1E)-2-(3,5-dibromo-2-hydroxyphenyl)-1-azavinyl]phenyl}sulfonyl)aminocarb oxamidine” lies in the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chloro- or fluoro-substituted analogs.
属性
CAS 编号 |
106037-62-1 |
|---|---|
分子式 |
C14H12Br2N4O3S |
分子量 |
476.1 g/mol |
IUPAC 名称 |
2-[4-[(3,5-dibromo-2-hydroxyphenyl)methylideneamino]phenyl]sulfonylguanidine |
InChI |
InChI=1S/C14H12Br2N4O3S/c15-9-5-8(13(21)12(16)6-9)7-19-10-1-3-11(4-2-10)24(22,23)20-14(17)18/h1-7,21H,(H4,17,18,20) |
InChI 键 |
ACDOWVVVIMVICL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)Br)Br)O)S(=O)(=O)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(4-bromophenyl)-3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11696052.png)
![N-(2,4-dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11696063.png)
![(4Z)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696066.png)
![7-chloro-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11696075.png)
![3-[(Furan-2-ylmethyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B11696077.png)


![3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B11696094.png)
![diethyl 3-methyl-5-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B11696097.png)
![3-(benzyloxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11696106.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(3-nitrophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696113.png)

![3-[(E)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B11696130.png)

